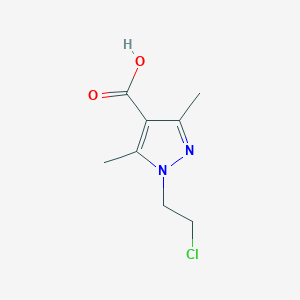
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
説明
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1238672-29-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in the domains of anticancer and antimicrobial activities.
Structural Information
- Molecular Formula : CHClNO
- Molecular Weight : 202.64 g/mol
- SMILES : CC1=C(C(=NN1CCCl)C)C(=O)O
- InChIKey : RXGFXRKWRWNSIX-UHFFFAOYSA-N
Biological Activity Overview
Research into the biological activity of pyrazole derivatives, including this compound, indicates a range of potential therapeutic effects:
Anticancer Studies
A review of related pyrazole compounds highlights several studies where pyrazole derivatives were tested for anticancer activity:
| Compound | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 0.01 | |
| Compound B | NCI-H460 (Lung Cancer) | 0.03 | |
| Compound C | A549 (Lung Cancer) | 26 |
These findings suggest that pyrazole derivatives can exhibit potent cytotoxic effects against various cancer cell lines, indicating the potential for therapeutic applications.
Molecular Modeling Studies
Molecular modeling studies have been employed to predict the interactions of pyrazole compounds with biological targets. These studies often reveal insights into the binding affinities and mechanisms of action, which are crucial for drug design.
While specific mechanisms for this compound remain to be fully elucidated, pyrazoles generally act through various pathways:
- Inhibition of Kinases : Many pyrazole derivatives are known to inhibit kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
Safety and Toxicology
According to available data, this compound is classified as harmful if swallowed and may cause skin irritation . As with any bioactive compound, understanding its safety profile is essential for therapeutic applications.
特性
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-5-7(8(12)13)6(2)11(10-5)4-3-9/h3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGFXRKWRWNSIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















